Scaffold-Mediated Target Engagement: P2Y12 Antagonism vs. Kinase Inhibition
The piperazinyl-pyridine urea scaffold is a validated P2Y12 antagonist pharmacophore. While direct data for the target compound is unavailable, the scaffold itself has demonstrated P2Y12 antagonistic activities in the sub-micromolar range [1]. This contrasts with the S6K1-inhibiting activity of PF-4708671, another piperazinyl-pyrimidine analogue (Ki=20 nM, IC50=160 nM) [2]. The presence of the o-tolyl urea moiety on the target compound is a critical differentiator that likely shifts its selectivity profile away from S6K1 and towards other kinase or receptor targets within the purinergic or related signaling pathways.
| Evidence Dimension | Primary Pharmacological Activity (Scaffold-Dependent) |
|---|---|
| Target Compound Data | No direct data; scaffold class-level activity: P2Y12 antagonism in the sub-µM range (IC50 ~130–190 nM for close analogs) [1]. |
| Comparator Or Baseline | PF-4708671 (piperazinyl-pyrimidine analog): S6K1 inhibition Ki=20 nM, IC50=160 nM [2]. |
| Quantified Difference | PF-4708671 is >100-fold selective for S6K1 over other kinases, while target compound's scaffold is associated with P2Y12 antagonism, implying a completely distinct target profile. |
| Conditions | PF-4708671 data from cell-free kinase assays; P2Y12 data from human washed platelet aggregation and [35S]GTPγS binding assays [REFS-1, REFS-2]. |
Why This Matters
For procurement, this distinction is critical: selecting the correct chemical tool for a specific pathway (kinase vs. GPCR) requires the precise substitution pattern; using a generic 'piperazinyl-pyrimidine' compound will lead to incorrect biological conclusions.
- [1] BindingDB. Data for BDBM50439269 (CHEMBL2419498) and BDBM50436959 (CHEMBL2402257). P2Y12 antagonism IC50 values of 130 nM and 190 nM for close piperazinyl-pyridine urea analogs. View Source
- [2] CenMed. PF-4708671 (CAS 1255517-76-0) Product Information. S6K1 Inhibitor, Ki=20 nM, IC50=160 nM. View Source
